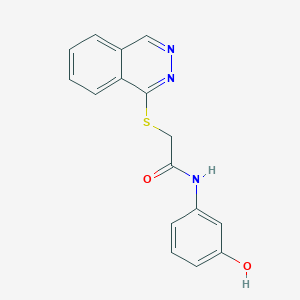
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as NHP-SPA, is a small molecule that has been studied for its potential therapeutic applications. NHP-SPA has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects. It has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs, and has been studied for its potential use as a drug delivery system.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for a variety of scientific research applications. It has been used as a substrate in enzyme assays, as an inhibitor of several enzymes involved in drug metabolism, and as an inhibitor of certain bacterial enzymes. It has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects.
Mecanismo De Acción
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is believed to act as an inhibitor of several enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, it has been found to inhibit the activity of several bacterial enzymes, including those involved in the synthesis of the antibiotic vancomycin.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. In addition, it has been found to inhibit the activity of certain viral enzymes, including those responsible for the replication of the HIV virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a low cost. However, it is not as effective as some other compounds for inhibiting certain enzymes, and its effects on certain cellular targets are not well understood.
Direcciones Futuras
There are several potential future directions for the study of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. It could be further studied for its potential therapeutic applications, including its effects on inflammation, oxidative stress, and cancer. In addition, it could be studied for its potential use as a drug delivery system, and its ability to inhibit the activity of certain viral enzymes. Finally, its effects on other cellular targets, such as the synthesis of certain antibiotics, could be further studied.
Métodos De Síntesis
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of phthalimide with hydrazine hydrate in aqueous solution. The reaction yields a mixture of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its isomer, N-(3-hydroxyphenyl)-2-(phthalazin-1-yl)acetamide. The isomer can be separated from the N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide using column chromatography.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-6-3-5-12(8-13)18-15(21)10-22-16-14-7-2-1-4-11(14)9-17-19-16/h1-9,20H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZQXXOECNJSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


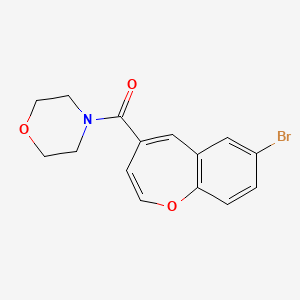
![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)
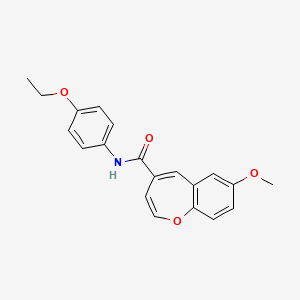
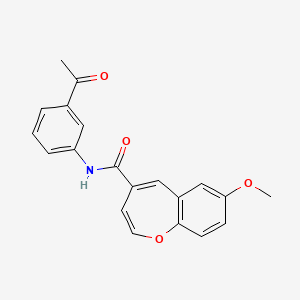
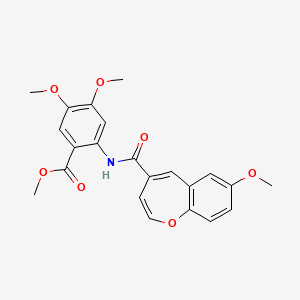
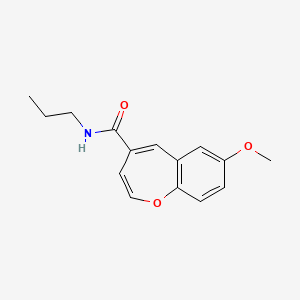
![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)
![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)
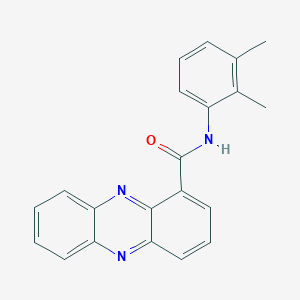
![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)